molecular formula C9H6ClFN2 B11904052 2-Chloro-8-fluoroquinolin-4-amine

2-Chloro-8-fluoroquinolin-4-amine

Cat. No.: B11904052
M. Wt: 196.61 g/mol
InChI Key: SYFPPYXCHUGVPL-UHFFFAOYSA-N
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Description

2-Chloro-8-fluoroquinolin-4-amine is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine and chlorine atoms into the quinoline structure can enhance the compound’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-fluoroquinolin-4-amine typically involves the introduction of fluorine and chlorine atoms into the quinoline ring. One common method is the nucleophilic substitution of a fluorine atom on a pre-formed quinoline ring. This can be achieved through the reaction of 4-chloroquinoline with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-fluoroquinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted quinolines can be formed.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

    Cross-Coupling Products: Biaryl and other coupled products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antibacterial, antiviral, and anticancer properties.

    Industry: Used in the development of materials such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-8-fluoroquinolin-4-amine involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition prevents bacterial cell division and leads to cell death . In anticancer research, it may interfere with signaling pathways such as the PI3K/AKT/mTOR pathway, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-8-fluoroquinolin-4-amine is unique due to the presence of both chlorine and fluorine atoms, which can enhance its biological activity and stability compared to other quinoline derivatives. This dual substitution can also provide unique reactivity patterns, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

2-chloro-8-fluoroquinolin-4-amine

InChI

InChI=1S/C9H6ClFN2/c10-8-4-7(12)5-2-1-3-6(11)9(5)13-8/h1-4H,(H2,12,13)

InChI Key

SYFPPYXCHUGVPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2N)Cl

Origin of Product

United States

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